2-Bromo-3-(methylthio)pyridine

Nucleophilic aromatic substitution Regioselectivity Heterocycle synthesis

2-Bromo-3-(methylthio)pyridine (CAS 884863-17-6) is a di-substituted pyridine building block featuring a C2‑bromine atom and a C3‑methylthio group. It is a solid at ambient temperature (predicted melting point ~50 °C), with a molecular formula C₆H₆BrNS, molecular weight 204.09 g mol⁻¹, LogP 2.73, and a typical commercial purity of ≥95 %.

Molecular Formula C6H6BrNS
Molecular Weight 204.09
CAS No. 884863-17-6
Cat. No. B2948033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(methylthio)pyridine
CAS884863-17-6
Molecular FormulaC6H6BrNS
Molecular Weight204.09
Structural Identifiers
SMILESCSC1=C(N=CC=C1)Br
InChIInChI=1S/C6H6BrNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyQDUBYPZLIZYQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(methylthio)pyridine (CAS 884863-17-6) – A Regiochemically Defined Bifunctional Pyridine for Orthogonal Heterocycle Construction


2-Bromo-3-(methylthio)pyridine (CAS 884863-17-6) is a di-substituted pyridine building block featuring a C2‑bromine atom and a C3‑methylthio group . It is a solid at ambient temperature (predicted melting point ~50 °C), with a molecular formula C₆H₆BrNS, molecular weight 204.09 g mol⁻¹, LogP 2.73, and a typical commercial purity of ≥95 % [1]. The ortho-relationship of the bromine and methylthio substituents confers a unique regiochemical signature that enables sequential, chemoselective transformations – notably nucleophilic aromatic substitution (SNAr) at the 2‑position and palladium‑catalysed cross‑coupling at the remaining bromine site – making it a strategic intermediate for thienopyridine and other fused heterocyclic systems [2].

Why 2‑Bromo‑3‑chloropyridine or 3‑Bromo‑2‑(methylthio)pyridine Cannot Substitute for 2‑Bromo‑3‑(methylthio)pyridine in Key Synthetic Sequences


The C2‑bromine/C3‑methylthio substitution pattern of the target compound is not interchangeable with that of close analogs because the two substituents exert opposing electronic effects that govern both SNAr regiochemistry and cross‑coupling reactivity. When 2‑bromo‑3‑chloropyridine is treated with NaSMe, nucleophilic attack occurs exclusively at the 2‑position, yielding 3‑chloro‑2‑(methylthio)pyridine and leaving the bromine untouched – the desired 2‑bromo‑3‑(methylthio)pyridine is not formed (0 % yield) [1]. Conversely, the regioisomer 3‑bromo‑2‑(methylthio)pyridine, in which the methylthio group resides adjacent to the ring nitrogen, displays markedly slower Sonogashira coupling kinetics (overnight vs. 1 h) compared with the target compound [1]. These regiochemical and kinetic distinctions preclude generic substitution and mandate the procurement of the exact 2‑bromo‑3‑(methylthio)pyridine regioisomer for any multi‑step synthesis that exploits sequential C2‑SNAr then Pd‑mediated C–C bond formation.

Quantitative Differentiation Evidence for 2‑Bromo‑3‑(methylthio)pyridine Versus Key Regioisomeric and Halogenated Analogs


Regioselective SNAr with NaSMe: 83 % Yield of Target Compound vs. 0 % from 2‑Bromo‑3‑chloropyridine

In a direct head‑to‑head comparison, 2‑bromo‑3‑fluoropyridine undergoes regiocontrolled SNAr with NaSMe (1.5 equiv, DMF, 0 °C to r.t., 1 h) to afford 2‑bromo‑3‑(methylthio)pyridine in 83 % isolated yield. Under identical conditions, the chlorine analog 2‑bromo‑3‑chloropyridine yields exclusively 3‑chloro‑2‑(methylthio)pyridine, i.e., the SNAr occurs at the 2‑position bearing the bromine rather than the chlorine, giving 0 % of the desired 2‑bromo‑3‑(methylthio)pyridine regioisomer [1].

Nucleophilic aromatic substitution Regioselectivity Heterocycle synthesis

Sonogashira Coupling Rate: 1 h at 100 °C for 2‑Bromo‑3‑(methylthio)pyridine vs. Overnight for 3‑Bromo‑2‑(methylthio)pyridine

In the Sonogashira alkynylation step, the target compound – 2‑bromo‑3‑(methylthio)pyridine – achieves complete conversion with (hetero)arylalkynes within 1 h at 100 °C under standard PdCl₂(PPh₃)₂/CuI catalysis. The regioisomeric 3‑bromo‑2‑(methylthio)pyridine requires overnight heating at the same temperature to reach comparable conversion, as explicitly noted in the General Procedure [1]. Subsequent couplings with phenylacetylene confirmed 83 % yield for the target‑derived product (4a) within the 1‑h timeframe [1].

Sonogashira coupling Reaction kinetics Pd catalysis

Physical‑State Differentiation: Crystalline Solid (mp ~50 °C) vs. Liquid Regioisomer – Impact on Handling, Storage and Formulation

2‑Bromo‑3‑(methylthio)pyridine is a solid at ambient conditions with an EPI‑Suite‑predicted melting point of approximately 50 °C [1]. In contrast, the regioisomer 3‑bromo‑2‑(methylthio)pyridine (CAS 51933‑77‑8) is reported as a pale‑yellow liquid with a boiling point of 131–132 °C (at 22 Torr) . The solid‑state nature of the target compound simplifies weighing accuracy, reduces volatile loss during storage, and facilitates formulation into solid‑phase reaction setups, whereas the liquid comparator requires specialised liquid‑handling protocols and is more prone to oxidative degradation of the methylthio group during prolonged storage.

Physical properties Solid‑state handling Procurement logistics

Procurement‑Relevant Application Scenarios for 2‑Bromo‑3‑(methylthio)pyridine Grounded in Verified Differentiation Evidence


Sequential SNAr–Sonogashira–Halocyclization Route to 3‑Halo‑2‑(hetero)arylthienopyridine Libraries

The target compound is the essential entry point for the three‑step synthesis of 3‑halo‑2‑(hetero)arylthieno[3,2‑b]pyridines [1]. The C3‑methylthio group survives the SNAr installation from 2‑bromo‑3‑fluoropyridine (83 % yield) and the subsequent rapid Sonogashira coupling (1 h), enabling an efficient (semi)‑one‑pot protocol. Laboratories constructing thienopyridine‑focused compound collections should procure this specific regioisomer to exploit the kinetic advantage in the alkynylation step and the proven downstream halocyclization yields of 73–90 % [1].

Orthogonal Cross‑Coupling Strategies Requiring a Stable Methylthio Directing/Auxiliary Group

The methylthio substituent at C3 is stable under palladium catalysis in the absence of copper co‑catalysts [1][2]. This allows chemists to perform chemoselective Suzuki–Miyaura or Sonogashira couplings at the C2‑bromine site without concomitant oxidation or displacement of the thioether. The 1‑h Sonogashira coupling window demonstrated for this compound is particularly advantageous when telescoping reactions in flow‑chemistry setups, where short residence times are critical [1].

Solid‑Phase or Automated High‑Throughput Experimentation (HTE) Workflows

Because 2‑bromo‑3‑(methylthio)pyridine is a solid (predicted mp ~50 °C) [3], it is compatible with automated solid‑dispensing robotic platforms commonly deployed in HTE laboratories. The liquid regioisomer 3‑bromo‑2‑(methylthio)pyridine would require liquid‑handler calibration and is more susceptible to evaporative loss during plate preparation, introducing weighing errors that compromise stoichiometric precision in miniaturised reaction screening.

Medicinal Chemistry Building Block for Kinase and GPCR Targeted Libraries Incorporating Thioether‑Bearing Heterocycles

The 2‑bromo‑3‑(methylthio)pyridine scaffold maps onto privileged pharmacophoric motifs found in kinase inhibitors and GPCR modulators. Its LogP of 2.73 sits within the favourable lipophilicity range for lead‑like compounds, and the methylthio group can serve as a metabolically modifiable handle (oxidation to sulfoxide/sulfone) after core scaffold assembly. The demonstrated Sonogashira coupling efficiency (1 h) supports rapid derivatisation of the C2 position with diverse alkyne fragments, enabling swift SAR exploration [1].

Quote Request

Request a Quote for 2-Bromo-3-(methylthio)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.